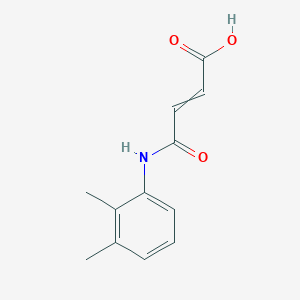

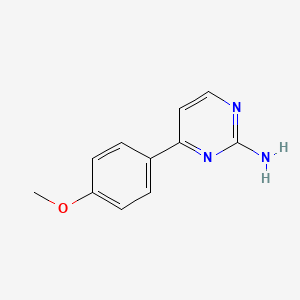

4-(4-Methoxyphenyl)pyrimidin-2-amine

Overview

Description

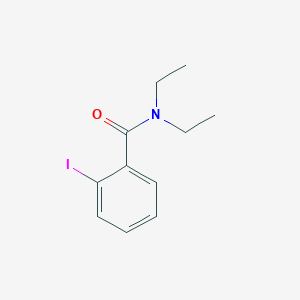

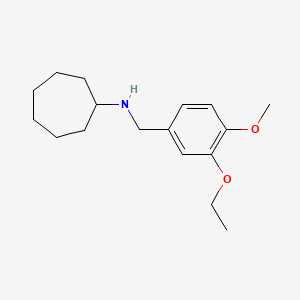

“4-(4-Methoxyphenyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 99844-02-7 . It has a molecular weight of 201.23 . The compound appears as a white to yellow powder or crystals .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) .

Physical and Chemical Properties Analysis

It is stored in a refrigerator and shipped at room temperature . The physical form of the compound is a white to yellow powder or crystals .

Scientific Research Applications

Chemical Synthesis and Reactivity

4-(4-Methoxyphenyl)pyrimidin-2-amine serves as a building block in chemical synthesis. Farouk et al. (2021) utilized a derivative of this compound in the synthesis of various nitrogen heterocyclic compounds, including pyrazoles, pyrimidines, and diazepines, highlighting its versatility in constructing complex molecular structures (Farouk, Ibrahim, & El-Gohary, 2021).

Antifungal

PropertiesDerivatives of this compound exhibit significant antifungal effects. Research conducted by Jafar et al. (2017) found that synthesized dimethylpyrimidin-derivatives, including variations of this compound, demonstrated notable antifungal activity against species such as Aspergillus terreus and Aspergillus niger. This suggests potential applications in developing antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

NMR Spectroscopy

The compound is also valuable in NMR spectroscopy studies. Sørum et al. (2010) performed chemical shift assignments for several N‐substituted derivatives of 6‐(4‐methoxyphenyl)‐7H‐pyrrolo[2,3‐d]pyrimidin‐4‐amines, contributing to the understanding of the structure and behavior of these compounds in nuclear magnetic resonance (NMR) analysis (Sørum, Simić, Sundby, & Hoff, 2010).

Anti-inflammatory Applications

Additionally, some derivatives have been investigated for their anti-inflammatory properties. Kumar et al. (2017) synthesized a series of di-(phenyl) pyrimidin-2-amines, including a variant with a 4-methoxyphenyl group, and identified significant anti-inflammatory activity in some of these compounds, suggesting potential medicinal applications (Kumar, Drabu, & Shalini, 2017).

Corrosion Inhibition

Moreover, pyrimidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. Yadav et al. (2015) explored new pyrimidine derivatives as inhibitors for mild steel corrosion in acidic mediums, indicating the compound's potential use in industrial applications (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).

Mechanism of Action

Target of Action

The primary targets of 4-(4-Methoxyphenyl)pyrimidin-2-amine are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . It also shows inhibitory effects against Aurora kinase A (AURKA), a protein that plays a crucial role in cell division .

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . In the case of AURKA, it selectively inhibits its activity, leading to reduced phosphorylation of AURKA at Thr283 .

Biochemical Pathways

The compound affects the biochemical pathways associated with inflammation and cell division. By inhibiting the inflammatory mediators, it can potentially downregulate the inflammatory response . In terms of cell division, the inhibition of AURKA disrupts the normal cell cycle, particularly affecting the transition from the G2 phase to the M phase .

Pharmacokinetics

Its degree of lipophilicity, which is the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

The inhibition of inflammatory mediators by this compound can lead to potent anti-inflammatory effects . In terms of its anticancer properties, it reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in certain cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerator to maintain its stability . Furthermore, its efficacy can be affected by the presence of other substances in the environment, such as other drugs or biochemical compounds.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-(4-Methoxyphenyl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as Aurora kinase A (AURKA), which is involved in cell cycle regulation. The compound inhibits AURKA activity, leading to reduced phosphorylation of AURKA at Thr283 in human colon cancer cells . This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle and triggers caspase-mediated apoptotic cell death .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and induction of apoptosis . This compound also influences cell signaling pathways, such as the NF-kB inflammatory pathway, by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . Additionally, it affects gene expression by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions and enzyme inhibition. It binds to the colchicine site of tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest and apoptosis in cancer cells. The compound also inhibits Aurora kinase A (AURKA) by binding to its active site, reducing its phosphorylation activity . Furthermore, it inhibits the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins, thereby reducing inflammation and promoting neuroprotection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeIn vitro studies have shown that the compound maintains its inhibitory effects on tubulin polymerization and AURKA activity over extended periods . The long-term effects on cellular function and potential degradation products in in vivo studies remain to be fully elucidated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective properties without noticeable toxicity . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux. The compound is metabolized through pathways involving cytochrome P450 enzymes, particularly CYP1A2, which it inhibits . This inhibition can affect the metabolism of other drugs and endogenous compounds, highlighting the need for careful consideration of potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound exhibits high gastrointestinal absorption and blood-brain barrier permeability, indicating its potential for systemic distribution . It is not a substrate for P-glycoprotein (P-gp), which suggests that it may avoid efflux mechanisms that limit the bioavailability of certain drugs

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. It has been observed to localize within the cytoplasm, where it interacts with tubulin and other cytoskeletal components . Additionally, its interactions with AURKA and NF-kB proteins suggest its presence in the nucleus and involvement in nuclear signaling pathways

Properties

IUPAC Name |

4-(4-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSMJZASRNAUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370693 | |

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99844-02-7 | |

| Record name | 4-(4-methoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B1349250.png)

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)